5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine
Description
Properties
CAS No. |
90223-58-8 |
|---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(8-methylpyrido[2,3-d]pyridazin-5-yl)hydrazine |
InChI |
InChI=1S/C8H9N5/c1-5-7-6(3-2-4-10-7)8(11-9)13-12-5/h2-4H,9H2,1H3,(H,11,13) |
InChI Key |
RBRDDTSGRGDOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=N1)NN)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine typically involves the condensation of appropriate hydrazine derivatives with pyridazine precursors. One common method involves the reaction of 8-methylpyrido[2,3-d]pyridazine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Protein Kinase Inhibition
One of the primary applications of 5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine is as a protein kinase inhibitor. Research indicates that this compound can inhibit the activity of specific kinases involved in cell proliferation and survival pathways, particularly the MEK-ERK signaling pathway. This pathway is crucial in many cancers, making the compound a candidate for cancer treatment.
- Case Study : A patent (WO2014169843A1) describes the use of pyridazine derivatives, including this compound, as MEK inhibitors. These inhibitors have shown potential in treating hyper-proliferative diseases such as melanoma and breast cancer by disrupting the signaling pathways that promote tumor growth .
Anti-inflammatory Properties
In addition to its antitumor activity, this compound has been investigated for its anti-inflammatory properties. The inhibition of kinases involved in inflammatory responses suggests that this compound may be effective in treating autoimmune diseases.
- Research Findings : Studies have shown that compounds targeting the MAP kinase pathway can effectively reduce inflammation and provide therapeutic benefits for conditions such as rheumatoid arthritis .
Synthesis and Derivatization
The ability to synthesize derivatives of this compound enhances its applicability in drug development. Various synthetic pathways have been explored to modify this compound for improved efficacy and specificity.
- Synthetic Pathways : Research indicates that derivatives can be synthesized through reactions with aryldiazonium chlorides and malononitrile, leading to a variety of pyridazine-based compounds with diverse biological activities .
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazine Derivatives
Structural Analogues with Varied Ring Fusion Positions
(a) Pyrido[3,4-d]pyridazine Derivatives
- Key Differences : The pyrido[3,4-d]pyridazine scaffold differs in ring fusion positions ([3,4-d] vs. [2,3-d]), altering electronic distribution and substituent accessibility.
- Synthetic Routes: Early syntheses involved condensation reactions of aminopyridines with diketones, as reported by Oka et al. (1975) .
- Applications: Limited pharmacological data exist for these derivatives, suggesting their utility is less explored compared to [2,3-d]-fused analogs.
(b) 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives
- Key Differences : The [2,3-c] fusion creates a partially saturated dihydro structure, reducing aromaticity and increasing conformational flexibility.
- Pharmacological Role : These compounds act as Bcl-xL inhibitors and pro-apoptotic agents in cancer therapy (Patent, 2024) .
- Comparison : Unlike 5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine, the dihydro scaffold prioritizes protein-binding interactions over aromatic π-stacking.
Functional Analogues with Substituent Variations
(a) GABAA Receptor Ligands (Pyrido[2,3-d]pyridazine Derivatives)
- Compound 10 (Mitchinson et al., 2001): A pyrido[2,3-d]pyridazine derivative with a Ki of 100 nM for GABAA α2/α3/α5 subunits .
(b) Thieno[2,3-d]pyridazine Carboxylic Acids
- Example: 5-Methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylic acid (74a) .
- Key Differences : Replacement of the pyridine ring with thiophene introduces sulfur-mediated electronic effects. The carboxylic acid group enhances solubility but reduces CNS penetration compared to the hydrazinyl-methyl derivative.
Data Tables: Structural and Functional Comparisons
Table 1. Structural Comparison of Key Pyridazine Derivatives
Research Findings and Implications
- CNS Applications : The hydrazinyl group in this compound may enhance binding to GABAA receptors compared to earlier derivatives lacking this moiety .
- Anticancer Potential: While [2,3-c]-fused dihydro derivatives target Bcl-xL , the [2,3-d]-fused hydrazinyl analog could explore apoptotic pathways via alternative mechanisms.
- Synthetic Challenges : The hydrazinyl group’s nucleophilicity necessitates protective strategies during synthesis, unlike more stable alkyl/aryl substituents .
Biological Activity
5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H9N5
- Molecular Weight : 179.19 g/mol
- CAS Number : 90223-58-8
Biological Activity Overview
This compound has been investigated for various biological activities, primarily focusing on its anticancer and antimicrobial properties. The compound's structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyridazine exhibit notable cytotoxicity against various cancer cell lines. For instance, a study reported the synthesis and evaluation of several pyridazine derivatives, including 5-hydrazinyl compounds, which showed promising antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), SK-OV-3 (ovarian cancer), and LoVo (colon cancer) .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast) | 15.4 | |
| SK-OV-3 (ovarian) | 12.8 | ||
| LoVo (colon) | 10.6 |
The mechanism by which 5-hydrazinyl derivatives exert their biological effects is linked to their ability to intercalate into DNA and inhibit topoisomerase activity. This intercalation disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells. Additionally, some studies suggest that these compounds may induce oxidative stress in cells, further contributing to their cytotoxic effects .
Antimicrobial Activity
Beyond anticancer properties, this compound has shown antimicrobial activity against various pathogens. Research indicates that derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, a study highlighted the compound's efficacy against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 1.0 µg/mL .
Table 2: Antimicrobial Activity of this compound Derivatives
Case Studies
- Cytotoxicity in Cancer Models : A study involving the administration of various hydrazinyl-pyridazine derivatives in xenograft models demonstrated significant tumor reduction compared to control groups treated with standard chemotherapeutics . The results indicated that these compounds could serve as potential lead candidates for further drug development.
- Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested against multi-drug resistant strains of bacteria. The findings revealed that certain modifications in the hydrazinyl-pyridazine structure enhanced antimicrobial potency significantly, suggesting a pathway for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
